甲基可待因

描述

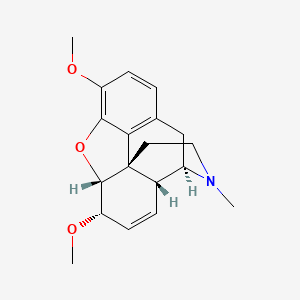

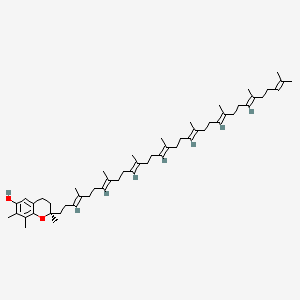

它是吗啡的6-甲醚,于1932年首次合成 。该化合物以其镇痛特性而闻名,并用于各种医药应用。

科学研究应用

可待因-6-甲醚在科学研究中有多种应用:

化学: 用作合成其他鸦片衍生物的前体。

生物学: 研究其与阿片受体的相互作用及其对细胞过程的影响。

医学: 研究其镇痛特性及其在疼痛管理中的潜在应用。

工业: 用于生产药物,以及作为分析化学中的参考化合物。

作用机制

可待因-6-甲醚通过与中枢神经系统中的μ-阿片受体结合发挥其作用 。这种结合导致神经元超极化,抑制伤害性神经递质的释放,从而产生镇痛作用。 该化合物主要通过CYP2D6代谢,由细胞色素P450酶代谢,形成活性代谢物,有助于其药理活性 .

类似化合物:

可待因: 一种具有类似镇痛特性的天然鸦片。

吗啡: 可待因-6-甲醚的母体化合物。

蒂巴因: 另一种鸦片生物碱,具有兴奋作用而不是抑制作用.

独特性: 可待因-6-甲醚的独特性在于其在6位上的特定结构修饰,与吗啡和可待因相比,该修饰增强了其效力 。这种修饰也影响了其药代动力学和受体结合亲和力,使其成为研究和治疗应用中的一种有价值的化合物。

安全和危害

生化分析

Biochemical Properties

Methylcodeine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved is cytochrome P450 2D6 (CYP2D6), which metabolizes Methylcodeine into morphine, a more potent analgesic . This interaction is crucial for its analgesic effects. Additionally, Methylcodeine binds to opioid receptors, particularly the mu-opioid receptor, which mediates its pain-relieving and cough-suppressing effects .

Cellular Effects

Methylcodeine affects various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by binding to opioid receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels . This results in reduced neurotransmitter release and altered pain perception. Methylcodeine also impacts gene expression by modulating the activity of transcription factors involved in opioid receptor signaling . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of Methylcodeine involves its conversion to morphine by the enzyme CYP2D6 . Once converted, morphine binds to mu-opioid receptors, leading to the activation of G-proteins and inhibition of adenylate cyclase . This results in decreased cyclic AMP levels and reduced neurotransmitter release. Additionally, Methylcodeine and its metabolites can inhibit the reuptake of norepinephrine and serotonin, contributing to its analgesic effects . The binding interactions with opioid receptors and the subsequent signaling cascade are central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylcodeine change over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of enzymes . In vitro studies have shown that Methylcodeine is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function include potential desensitization of opioid receptors and alterations in gene expression . In vivo studies have demonstrated that chronic administration of Methylcodeine can lead to tolerance and dependence .

Dosage Effects in Animal Models

The effects of Methylcodeine vary with different dosages in animal models. At low doses, it produces analgesic and antitussive effects without significant adverse effects . At higher doses, Methylcodeine can cause respiratory depression, sedation, and gastrointestinal disturbances . Threshold effects observed in animal studies indicate that there is a narrow therapeutic window for its safe use . Toxic effects at high doses include severe respiratory depression, bradycardia, and hypotension .

Metabolic Pathways

Methylcodeine is primarily metabolized in the liver by the enzyme CYP2D6, which converts it to morphine . This metabolic pathway is crucial for its analgesic effects. Additionally, Methylcodeine undergoes glucuronidation by UDP-glucuronosyltransferase enzymes, leading to the formation of Methylcodeine-6-glucuronide . These metabolic pathways influence the pharmacokinetics and pharmacodynamics of Methylcodeine, affecting its efficacy and safety profile .

Transport and Distribution

Methylcodeine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters, including P-glycoprotein, which influences its absorption and distribution . Methylcodeine is distributed unevenly in tissues, with higher concentrations in the liver, kidneys, and brain . Its localization and accumulation are influenced by factors such as blood flow, tissue binding, and membrane permeability .

Subcellular Localization

The subcellular localization of Methylcodeine is primarily within the cytoplasm and endoplasmic reticulum of cells . It is directed to these compartments through passive diffusion and interactions with specific targeting signals . Post-translational modifications, such as phosphorylation, can influence its activity and function within these compartments . The localization of Methylcodeine within specific subcellular compartments is crucial for its pharmacological effects and interactions with cellular machinery .

准备方法

合成路线和反应条件: 可待因-6-甲醚可以通过吗啡的定向甲基化合成。 该过程涉及在回流条件下,在100至215°C的温度下,在烃溶剂存在下,用甲基化试剂与吗啡反应 。该方法确保了可待因-6-甲醚的形成,同时最大程度地减少了其他副产物的产生。

工业生产方法: 在工业环境中,可待因-6-甲醚的合成遵循类似的原理,但规模更大。仔细控制反应条件以确保最终产品的高产率和纯度。该过程可能包括额外的步骤,例如纯化和结晶,以获得所需的化合物。

化学反应分析

反应类型: 可待因-6-甲醚会经历各种化学反应,包括:

氧化: 该反应可以使用氧化剂,如高锰酸钾或二氧化锰进行。

还原: 还原反应通常涉及使用还原剂,例如氢化铝锂。

取代: 取代反应可以在分子上的不同位置发生,通常涉及卤化或硝化。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 在催化剂存在下,使用氯或溴进行卤化。

主要形成的产物:

氧化: 形成酮或羧酸。

还原: 形成醇或烷烃。

取代: 形成卤代衍生物。

相似化合物的比较

Codeine: A naturally occurring opiate with similar analgesic properties.

Morphine: The parent compound from which codeine-6-methyl ether is derived.

Thebaine: Another opiate alkaloid with stimulatory effects rather than depressant effects.

Uniqueness: Codeine-6-methyl ether is unique due to its specific structural modification at the 6-position, which enhances its potency compared to morphine and codeine . This modification also affects its pharmacokinetics and receptor binding affinity, making it a valuable compound for research and therapeutic applications.

属性

IUPAC Name |

7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPQAWTZLJXCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2859-16-7 | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 141 °C | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)

![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)

![[2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone](/img/structure/B1237558.png)

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237567.png)